molecular formula C14H11NO B13117135 3-methylphenanthridin-6(5H)-one

3-methylphenanthridin-6(5H)-one

Cat. No.: B13117135
M. Wt: 209.24 g/mol
InChI Key: GTTRNBFREIJAFY-UHFFFAOYSA-N
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Description

3-methylphenanthridin-6(5H)-one is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their significant biological activities and are found in various bioactive alkaloids, pharmaceuticals, and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-methylphenanthridin-6(5H)-one involves the radical cyclization of arylisonitriles. A general procedure includes the use of arylisonitriles, phenylphosphine oxide, and silver acetate in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at 100°C for several hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is extracted and purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-methylphenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

3-methylphenanthridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylphenanthridin-6(5H)-one involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound of 3-methylphenanthridin-6(5H)-one, known for its biological activities.

    Nitidine chloride: A natural anticancer product with a phenanthridine motif.

    NK109: An antitumor agent with a phenanthridine structure.

    Fagaronine: An antileukemic and antimalarial alkaloid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-5H-phenanthridin-6-one

InChI

InChI=1S/C14H11NO/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16)

InChI Key

GTTRNBFREIJAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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